![molecular formula C7H6BrNO3 B1589056 Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 178876-86-3](/img/structure/B1589056.png)
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
Overview
Description
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is a brominated derivative of pyridine-2-carboxylate. This compound is characterized by the presence of a bromine atom at the 5th position and a keto group at the 6th position on the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine-2-carboxylate derivatives. Bromination reactions typically involve the use of bromine (Br2) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and oxidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can be performed to convert the keto group into a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation Products: Higher-order carboxylic acids or esters.
Reduction Products: Hydroxylated pyridine derivatives.
Substitution Products: Aminopyridines or hydroxypyridines.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is primarily researched for its potential pharmacological properties. Its structure suggests that it may act as a precursor for the synthesis of biologically active compounds. The compound's ability to modify biological pathways makes it a candidate for drug development targeting various diseases.
Case Study : In a recent study, derivatives of this compound were synthesized and evaluated for their antitumor activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions.
Synthesis Example :
A notable reaction involves the coupling of this compound with alkynes under microwave irradiation conditions to yield complex pyridine derivatives. The reaction conditions typically involve palladium-catalyzed cross-coupling techniques .
Reaction Component | Amount | Conditions | Yield |
---|---|---|---|
This compound | 98.4 mg | THF, 100°C | 44% |
Palladium catalyst | 30 mg | Microwave irradiation | - |
Material Science
The compound's properties also lend themselves to applications in material science, particularly in the development of new polymers and coatings. Its reactivity can be harnessed to create materials with specific functionalities.
Application Example : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties of the resultant materials .
Summary of Applications
The following table summarizes the primary applications of this compound:
Mechanism of Action
The mechanism by which Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound differs by having a chlorine atom and a methyl group in addition to the bromine and keto groups.
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate: The position of the keto group is different in this compound.
Uniqueness: Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Its bromine atom makes it particularly reactive in substitution reactions, while the keto group allows for further functionalization.
Biological Activity
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 178876-86-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various research findings.
- Molecular Formula : C7H6BrNO3
- Molecular Weight : 232.03 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% .
Synthesis
The synthesis of this compound generally involves the reaction of appropriate starting materials under controlled conditions. The compound is often synthesized using dihydropyridine derivatives as intermediates, which are then brominated and esterified to yield the final product. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions for yield and purity .
Antimicrobial Properties
Research indicates that derivatives of dihydropyridines exhibit antimicrobial activity. Specifically, this compound has shown promising results against various bacterial strains in vitro. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent .
Calcium Channel Blocker Activity
Dihydropyridine derivatives are well-known for their role as calcium channel blockers (CCBs). This compound may share similar mechanisms of action with established CCBs like nifedipine. These compounds can modulate calcium ion influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Antitubercular Activity
Emerging studies have suggested that certain dihydropyridine compounds exhibit antitubercular properties. This compound's structural characteristics may enhance its efficacy against Mycobacterium tuberculosis, although further studies are required to establish its effectiveness conclusively .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVOYEXCBCAMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443119 | |
Record name | Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178876-86-3 | |
Record name | Methyl 5-bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178876-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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